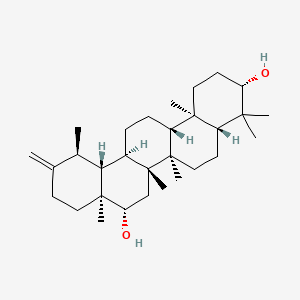

4,4,6a,6b,8a,12,14b-Heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene-3,8-diol

Descripción

Propiedades

IUPAC Name |

4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene-3,8-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-25,31-32H,1,9-17H2,2-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPDFSGGBHSXSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CCC1=C)C)O)C)C)(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arnidenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6750-30-7 | |

| Record name | Arnidenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

257 °C | |

| Record name | Arnidenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Arnidiol se puede sintetizar a través de varias reacciones orgánicas, aunque las rutas sintéticas detalladas no están ampliamente documentadas. La síntesis generalmente involucra la ciclación del escualeno o sus derivados, seguida de modificaciones del grupo funcional para introducir los grupos hidroxilo en posiciones específicas.

Métodos de producción industrial: La producción industrial de Arnidiol se realiza principalmente mediante la extracción de fuentes naturales como Arnica montana y Taraxacum officinale. El proceso de extracción implica la extracción con disolventes, seguida de pasos de purificación como la cromatografía para aislar Arnidiol en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones: Arnidiol se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Conversión de grupos hidroxilo a grupos carbonilo.

Reducción: Reducción de grupos carbonilo de regreso a grupos hidroxilo.

Sustitución: Reemplazo de grupos hidroxilo con otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Reactivos como trióxido de cromo o permanganato de potasio.

Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Reactivos como cloruro de tionilo para convertir los grupos hidroxilo en cloruros, seguido de una sustitución nucleofílica.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados o reducidos de Arnidiol, que se pueden modificar aún más para aplicaciones específicas .

Aplicaciones Científicas De Investigación

Cancer Treatment

Recent studies have highlighted Arnidiol's potential as an anticancer agent. A significant mechanistic study demonstrated that Arnidiol induces mitochondrial fission and apoptosis through the activation of ROCK1, which mediates the translocation of Drp1 and cofilin to mitochondria. This process is crucial for regulating mitochondrial dynamics and cell death, suggesting that Arnidiol could be developed for cancer therapy .

Case Study: Mechanistic Insights

- Study : ROCK1 activation-mediated mitochondrial translocation of Drp1 and cofilin.

- Findings : Arnidiol promotes apoptosis in cancer cells by inducing mitochondrial fission.

- Implications : Potential development of Arnidiol as a therapeutic agent for human cancer.

Anti-Inflammatory Effects

Arnidiol has shown promise in reducing inflammation, which is a key factor in various chronic diseases. Its anti-inflammatory properties are attributed to its ability to modulate cytokine production and inhibit inflammatory pathways.

Data Table: Anti-Inflammatory Activity of Arnidiol

Antioxidant Properties

The antioxidant capacity of Arnidiol is notable, as it exhibits free radical-scavenging activity and protects cells from oxidative damage. This property is essential for preventing cellular aging and various diseases linked to oxidative stress.

Case Study: Antioxidant Activity

- Study : Evaluation of antioxidant properties.

- Findings : Arnidiol demonstrated high Trolox-equivalent antioxidant capacity.

- Implications : Potential use in formulations aimed at reducing oxidative stress-related damage.

Other Therapeutic Applications

Arnidiol's diverse pharmacological profile extends to other areas such as:

- Wound Healing : Its anti-inflammatory and antioxidant properties contribute to enhanced wound healing processes.

- Neuroprotection : Preliminary studies suggest potential neuroprotective effects, warranting further investigation.

Mecanismo De Acción

Arnidiol ejerce sus efectos principalmente a través de la inducción de apoptosis en las células cancerosas. Interactúa con varios objetivos moleculares y vías, que incluyen:

Vía mitocondrial: Disrupción del potencial de la membrana mitocondrial que conduce a la muerte celular.

Vía de especies reactivas del oxígeno (ROS): Generación de especies reactivas del oxígeno que inducen estrés oxidativo y apoptosis.

Vía NF-κB: Inhibición de la vía de señalización NF-κB, que participa en la supervivencia y proliferación celular.

Comparación Con Compuestos Similares

Mechanistic Differences in Anticancer Activity

Arnidiol uniquely activates ROCK1, leading to dephosphorylation of Drp1 (Ser637) and cofilin (Ser3), which translocate to mitochondria to induce fission and cytochrome c release . Mutational studies confirm that dephosphorylated Drp1 (S637A) and cofilin (S3A) enhance apoptosis, while phosphorylated mimics (S637D/S3E) suppress it . In contrast:

Structural Influences on Bioactivity

- Hydroxylation Pattern : Arnidiol’s diol structure (C-3 and C-16 hydroxyls) enhances its solubility and mitochondrial membrane interaction, critical for Drp1/cofilin recruitment . Faradiol and α-amyrin lack this diol configuration, reducing their apoptotic potency .

- Esterification : Arnidiol-3-myristate and faradiol-3-myristate both show enhanced bioactivity compared to free alcohols, but arnidiol esters are more cytotoxic .

Pharmacokinetic and Source Variability

Actividad Biológica

Arnidiol is a pentacyclic triterpene diol with significant biological activities, particularly in the context of cancer treatment and antioxidative effects. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

Arnidiol is structurally characterized as follows:

- Chemical Formula : C30H50O3

- Molecular Weight : 466.71 g/mol

- Classification : Pentacyclic triterpene

This compound is often isolated from various plant sources, including Barleria longiflora, and has been studied for its diverse pharmacological activities.

Induction of Apoptosis

Recent studies have highlighted arnidiol's role in inducing apoptosis in cancer cells. A notable study focused on MDA-MB-231 breast cancer cells demonstrated that arnidiol triggers mitochondrial fission and apoptosis via the following mechanisms:

- Mitochondrial Translocation : Arnidiol facilitates the translocation of Drp1 (Dynamin-related protein 1) and cofilin to mitochondria, which is crucial for mitochondrial fission.

- Dephosphorylation : The activation of ROCK1 (Rho-associated protein kinase 1) leads to the dephosphorylation of Drp1 (Ser637) and cofilin (Ser3), promoting their interaction and subsequent mitochondrial fission.

- Inhibition Studies : Knockdown of Drp1 or cofilin abrogated arnidiol-induced mitochondrial effects, confirming their essential roles in the apoptotic process .

Antioxidant Properties

Arnidiol exhibits significant antioxidant activity, which contributes to its protective effects against oxidative stress. This activity has been evaluated through various assays measuring reactive oxygen species (ROS) production. The compound's ability to scavenge free radicals makes it a potential candidate for preventing oxidative damage in cells.

Anti-inflammatory Effects

Research has indicated that arnidiol possesses anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation. Its mechanism involves modulating cytokine production and reducing inflammatory markers in various cell types.

Cancer Treatment

A study involving xenografted mice treated with arnidiol showed promising results in reducing tumor size and promoting apoptosis in cancerous tissues. The findings suggest that arnidiol could be developed as a therapeutic agent for specific cancers, particularly those resistant to conventional treatments .

Safety and Toxicity

While many studies highlight the therapeutic potential of arnidiol, it is essential to consider its safety profile. A systematic review indicated that while topical applications are generally well-tolerated, systemic administration may lead to adverse effects depending on dosage and duration . Further research is necessary to establish safe usage guidelines.

Comparative Efficacy Table

The following table summarizes the biological activities of arnidiol compared to other known compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.